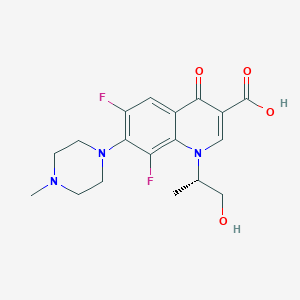

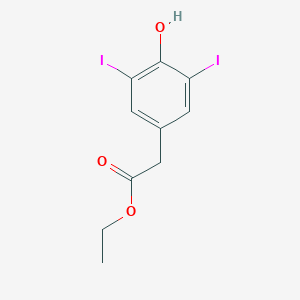

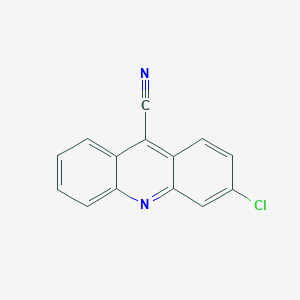

Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related glucopyranose derivatives involves multiple steps, including acetylation, chloroacetylation, and condensation reactions. These processes often involve the use of protective groups and reagents like trichloroacetimidate and silver acetate to control the stereochemistry and functional group transformations Blatter & Jacquinet, 1996 Li, Cai, & Cai, 1992.

Molecular Structure Analysis

The molecular structure of glucopyranose derivatives is typically analyzed using techniques such as NMR and X-ray diffraction. These studies reveal the configuration of the sugar moiety and the positioning of substituent groups, which are crucial for understanding the compound's chemical behavior and reactivity Liu et al., 1996 Bednarczyk et al., 2013.

Chemical Reactions and Properties

Glucopyranose derivatives engage in a variety of chemical reactions, including glycosylation and deacetylation, reflecting their reactivity and functional group transformations. These reactions are foundational in synthesizing more complex carbohydrates and glycoconjugates Dengfen, 2013 Valenteković & Keglević, 1980.

Physical Properties Analysis

The physical properties of glucopyranose derivatives, such as melting points, solubility, and crystal structure, are essential for understanding their behavior in different environments and applications. These properties are influenced by the molecular structure and the nature of substituent groups Lemieux & Huber, 1953.

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to form bonds with other molecules, are critical for the application of glucopyranose derivatives in synthesis and industry. Understanding these properties enables the design of new compounds and materials with specific functions Yuasa & Yuasa, 2004.

Wissenschaftliche Forschungsanwendungen

Oligosaccharide Synthesis

Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 is related to the field of oligosaccharide synthesis. A study by Yan et al. (2003) describes a process for converting D-glucosamine into peracetylated oligosaccharide building blocks, similar to Me-triacetyl-beta-D-glucopyranuronate. These building blocks are used for beta-selective glycosylation, valuable in developing vaccines and pharmaceutical applications (Yan, Mehta, Eichler, Wakarchuk, Gilbert, Schur, & Whitfield, 2003).

Glucopyranosyl Derivatives and Their Synthesis

Another relevant study by Lemieux and Huber (1953) discusses the synthesis of 1,3,4,6-tetraacetyl-beta-D-glucopyranose, a compound similar in structure to Me-triacetyl-beta-D-glucopyranuronate. This study explores the interconversion of chloroacetyl derivatives, which could be relevant for understanding the chemical behavior of Me-triacetyl-beta-D-glucopyranuronate (Lemieux & Huber, 1953).

Analytical Methods and Chemical Properties

Schmitt et al. (1995) conducted a study on ethyl glucuronide, involving the synthesis and analytical characterization of similar glucopyranuronate derivatives. This research provides insights into the methods used for the detection and analysis of such compounds (Schmitt, Aderjan, Keller, & Wu, 1995).

Applications in Pharmaceutical Formulation

Nakanishi et al. (1997) investigated the use of triacetyl-beta-cyclodextrin, a compound structurally related to Me-triacetyl-beta-D-glucopyranuronate, in forming complexes with drugs. This study highlights the potential use of such compounds in pharmaceutical formulations for sustained drug release (Nakanishi, Masukawa, Nadai, Yoshii, Okada, & Miyajima, 1997).

Eigenschaften

IUPAC Name |

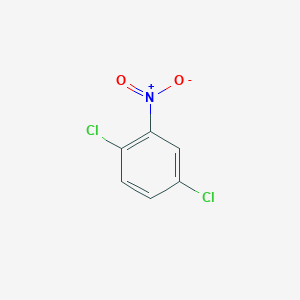

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-formyl-2-nitrophenoxy)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO13/c1-9(23)30-15-16(31-10(2)24)18(32-11(3)25)20(34-17(15)19(26)29-4)33-14-6-5-12(8-22)7-13(14)21(27)28/h5-8,15-18,20H,1-4H3/t15-,16-,17-,18+,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAQOFAFDHVKQE-KVIJGQROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.